molecular formula C19H15ClF3N3O2S B15040507 (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B15040507
M. Wt: 441.9 g/mol
InChI Key: LVIZQIQQGJMMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and various substituents such as chloro, trifluoromethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

    Introduction of Substituents: The chloro, trifluoromethyl, and phenyl groups are introduced through various substitution reactions.

    Formation of the Carboxamide Group: This involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide shares similarities with other thiazinane derivatives and compounds containing chloro and trifluoromethyl groups.
  • Other similar compounds: Include various thiazolidinones, thiazines, and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClF3N3O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H15ClF3N3O2S/c1-26-16(27)10-15(17(28)24-11-5-3-2-4-6-11)29-18(26)25-12-7-8-14(20)13(9-12)19(21,22)23/h2-9,15H,10H2,1H3,(H,24,28)

InChI Key

LVIZQIQQGJMMIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.